2-(5-Chloro-2,4-dimethoxyanilino)-1-(4-ethyl-1-piperazinyl)-1-propanone
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Overview
Description
2-(5-chloro-2,4-dimethoxyanilino)-1-(4-ethyl-1-piperazinyl)-1-propanone is an amino acid amide.
Scientific Research Applications
Synthesis and Chemistry
Direct Synthesis from Carboxylic Acids
2-Acyloxy-4,6-dimethoxy-1,3,5-triazines, derived from carboxylic acids and 2-chloro-4,6-dimethoxy-1,3,5-triazine, are treated with 2-amino-2-methyl-1-propanol to produce 2-oxazolines. This method demonstrates a significant application in synthesizing related compounds under mild conditions (Bandgar & Pandit, 2003).
Electrochemical and Fluorescence Studies
A study focused on the synthesis of novel 2-chloro-3-amino-1,4-naphthoquinone bearing mononuclear transition metal dithiocarbamate complexes. These compounds exhibit medium to strong fluorescence emission bands and are electroactive, highlighting their potential in electrochemical and fluorescence applications (Verma & Singh, 2015).
Pharmacological Applications
Serotonin Receptor Ligands
New homo and hetero bis-piperazinyl-1-propanone derivatives were discovered as selective ligands for 5-HT7 over 5-HT1A serotonin receptors. These compounds demonstrated nanomolar affinity values for the 5-HT7 receptor and no affinity for the 5-HT1A receptor, indicating their significance in serotonin-related pharmacological research (Intagliata et al., 2016).
Cognitive Performance Enhancement
In a study on the effects of novel 5-HT4 receptor ligands, certain compounds reversed cognitive performance decrements induced by atropine. This suggests a role of 5-HT4 receptors in spatial learning and memory, indicating potential therapeutic applications for cognitive dysfunction (Fontana et al., 1997).
Antimicrobial and Antihypertensive Activities
Antibacterial Agents
A study on 1,4-dihydro-4-oxopyridinecarboxylic acids as antibacterial agents found that certain 1,6,7-trisubstituted compounds, including enoxacin, showed broad and potent in vitro antibacterial activity. This indicates the compound's potential in developing new antibacterial drugs (Matsumoto et al., 1984).
Hypotensive Agents
A series of 1,4,5-trisubstituted pyrazoles, displaying hypotensive properties, were prepared and tested. One specific compound showed detailed anti-hypertensive activity, signifying its potential in hypertension treatment (Arya et al., 1969).
Properties
Molecular Formula |
C17H26ClN3O3 |
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Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-(5-chloro-2,4-dimethoxyanilino)-1-(4-ethylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C17H26ClN3O3/c1-5-20-6-8-21(9-7-20)17(22)12(2)19-14-10-13(18)15(23-3)11-16(14)24-4/h10-12,19H,5-9H2,1-4H3 |
InChI Key |
CCRQIVPKRVZJGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)NC2=CC(=C(C=C2OC)OC)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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